
2-Propyltetrahydro-2H-1,3-thiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. One common method is the reaction of 2-aminothiols with aldehydes or ketones under acidic conditions to form the thiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods can include continuous flow reactors and the use of green chemistry principles to minimize waste and improve yield . The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propyltetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted thiazine derivatives
Scientific Research Applications
2-Propyltetrahydro-2H-1,3-thiazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2H-1,3-thiazine hydrochloride
- 2-Ethyl-2H-1,3-thiazine hydrochloride
- 2-Butyl-2H-1,3-thiazine hydrochloride
Uniqueness
2-Propyltetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
79128-37-3 |
|---|---|
Molecular Formula |
C7H16ClNS |
Molecular Weight |
181.73 g/mol |
IUPAC Name |
2-propyl-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-4-7-8-5-3-6-9-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
BKIBRZPQTOMGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1NCCCS1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



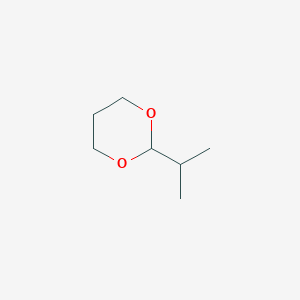

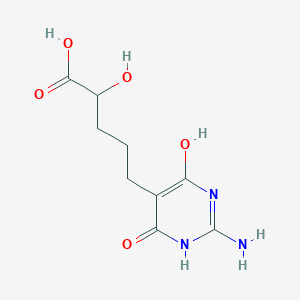
![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)
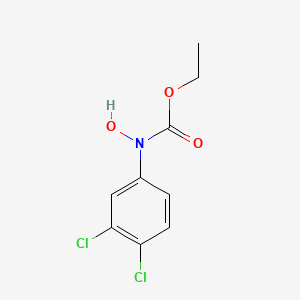
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)


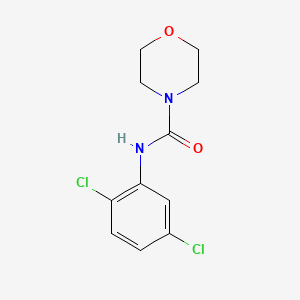
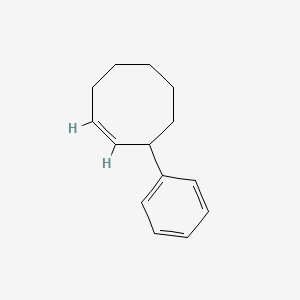

![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)
![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)
